Dimethyl 4-methoxyphthalate

説明

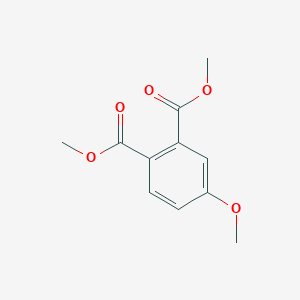

Dimethyl 4-methoxyphthalate is an organic compound with the molecular formula C11H12O5. It is a derivative of phthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a methoxy group. This compound is known for its applications in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 4-methoxyphthalate can be synthesized through the esterification of 4-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes where 4-methoxyphthalic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phthalic anhydrides or other oxidized derivatives.

Reduction: The compound can be reduced to form phthalic acid derivatives.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products:

Oxidation: Phthalic anhydrides or other oxidized derivatives.

Reduction: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学的研究の応用

Chemical Properties and General Uses

Dimethyl 4-methoxyphthalate is characterized by its low volatility and good solubility in organic solvents. Its primary applications include:

- Plasticizers : Used in cellulose-based plastics, particularly cellulose acetate, for coatings and films.

- Cosmetics : Serves as a fixative in perfumes and is included in formulations for nail polish and artificial nails.

- Insect Repellents : Utilized in agricultural practices as an ectoparasiticide for livestock.

- Industrial Applications : Employed in paints, inks, adhesives, and as a stabilizer in solid rocket propellants .

Biodegradation Studies

Research has been conducted on the biodegradation of DMP to understand its environmental impact. A significant study utilized the Plackett–Burman design to optimize the conditions for DMP degradation, identifying critical variables such as pH, temperature, and nutrient concentration that influence biodegradation rates . The findings indicate that DMP can be effectively degraded under controlled conditions, suggesting potential for bioremediation strategies.

Toxicological Assessments

Toxicity studies have shown that DMP has low acute toxicity in various animal models. The oral LD50 values range from 4390 to 8200 mg/kg in rats, indicating a relatively safe profile for human exposure under regulated conditions . However, chronic exposure assessments are necessary to evaluate long-term effects on human health and the environment.

Industrial Applications

| Application Area | Specific Uses |

|---|---|

| Cosmetics | Fixative in perfumes; components in nail products |

| Plastics | Plasticizer for cellulose acetate; coatings |

| Insecticides | Ectoparasiticides for livestock |

| Paints and Coatings | Used as a solvent and stabilizer |

| Pharmaceuticals | Enteric coatings for medications |

Wastewater Treatment Case Study

A case study conducted at the Marne Aval wastewater treatment plant in France monitored the removal efficiency of various phthalates, including DMP. The study found that DMP exhibited removal efficiencies ranging from 68% to over 96%, demonstrating effective degradation during wastewater treatment processes . This suggests that treatment plants can mitigate the environmental impact of phthalates through optimized processes.

Exposure Assessment Frameworks

Another research article integrated exposure data using Adverse Outcome Pathway (AOP) frameworks to assess the cumulative risk of phthalates, including DMP. This approach aids regulatory agencies in understanding the health risks associated with combined exposures to multiple phthalates . The study highlighted the importance of developing comprehensive risk assessment methodologies to address potential endocrine-disrupting effects.

Regulatory Considerations

This compound is subject to regulatory scrutiny due to its classification as an endocrine disruptor. Various global regulatory bodies are working towards establishing guidelines for safe usage levels in consumer products, particularly those intended for children . Continuous monitoring and research are essential to ensure public safety while allowing beneficial uses of this compound.

作用機序

The mechanism by which dimethyl 4-methoxyphthalate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Dimethyl phthalate: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, leading to different chemical properties.

Dimethyl 5-aminoisophthalate: Contains an amino group, which significantly alters its reactivity and applications.

Uniqueness: Dimethyl 4-methoxyphthalate is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic aromatic substitution reactions and provides distinct chemical properties compared to other phthalate derivatives .

生物活性

Dimethyl 4-methoxyphthalate (DMP) is a phthalate ester that has garnered attention due to its widespread use in various industrial applications and potential biological effects. This article provides a comprehensive overview of the biological activity of DMP, including its metabolism, toxicity, and environmental impact, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMP is characterized by its diester structure, consisting of a benzenedicarboxylic acid head group linked to two methoxy side chains. This configuration influences its biological interactions and metabolic pathways.

Metabolism and Toxicokinetics

DMP is primarily metabolized in the body to monomethyl phthalate (MMP) and phthalic acid. Studies have shown that:

- Absorption : DMP is readily absorbed through the gastrointestinal tract and skin. In rats, approximately 6% of dermally applied DMP was recovered in urine over seven days .

- Metabolism : Following oral administration, MMP constitutes about 78% of urinary metabolites, with free phthalic acid accounting for 14.4% . In vitro studies indicate that liver homogenates hydrolyze DMP more efficiently than skin homogenates .

Table 1: Metabolites of this compound

| Metabolite | Percentage in Urine (%) |

|---|---|

| Monomethyl Phthalate (MMP) | 78 |

| Phthalic Acid | 14.4 |

| Unchanged DMP | 8.1 |

Toxicity Studies

DMP has been subjected to various toxicity assessments, revealing insights into its safety profile:

- Acute Toxicity : DMP exhibits low acute toxicity, with oral LD50 values ranging from 4390 to 8200 mg/kg in different animal models . Dermal exposure also shows low toxicity levels.

- Genotoxicity : Evidence regarding the genotoxic potential of DMP is equivocal. Some studies indicate no significant mutagenic activity in bacterial assays (e.g., S. typhimurium) .

- Chronic Effects : Long-term exposure studies have identified the kidney as a primary target organ, with effects observed at higher doses .

Environmental Impact and Biodegradation

DMP's environmental persistence raises concerns regarding its ecological impact. Recent studies have focused on biodegradation processes involving microorganisms:

- A novel bacterial strain capable of degrading DMP was identified, optimizing conditions such as pH and temperature for effective biodegradation . This research highlights the potential for bioremediation strategies to mitigate environmental contamination.

Table 2: Factors Influencing DMP Biodegradation

| Factor | Optimal Condition |

|---|---|

| pH | [Optimal Value] |

| Temperature | [Optimal Value] |

| Inoculum Size | [Optimal Value] |

Case Studies

A notable case study examined the cumulative risk assessment of phthalates, including DMP, focusing on their association with reproductive toxicity:

特性

IUPAC Name |

dimethyl 4-methoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSKDXDNBSJCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352993 | |

| Record name | Dimethyl 4-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22895-19-8 | |

| Record name | Dimethyl 4-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。